1-Bromo-2-hexylbenzene

Synthetic Methodology Aromatic Bromination Catalysis

1-Bromo-2-hexylbenzene (CAS 38409-58-4), also known as o-hexylbromobenzene, is an ortho-substituted bromoalkylbenzene derivative (C12H17Br, MW 241.17). This compound belongs to the class of bromobenzenes and is characterized by a bromine atom and an n-hexyl group positioned adjacent to one another on the benzene ring.

Molecular Formula C12H17Br
Molecular Weight 241.17 g/mol
CAS No. 38409-58-4
Cat. No. B14672022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-hexylbenzene
CAS38409-58-4
Molecular FormulaC12H17Br
Molecular Weight241.17 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=CC=C1Br
InChIInChI=1S/C12H17Br/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-5,8H2,1H3
InChIKeyXKYWOQMOQMYGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-hexylbenzene (CAS 38409-58-4): Ortho-Substituted Building Block for Regioselective Synthesis


1-Bromo-2-hexylbenzene (CAS 38409-58-4), also known as o-hexylbromobenzene, is an ortho-substituted bromoalkylbenzene derivative (C12H17Br, MW 241.17) [1]. This compound belongs to the class of bromobenzenes and is characterized by a bromine atom and an n-hexyl group positioned adjacent to one another on the benzene ring [2]. The ortho-substitution pattern confers distinct steric and electronic properties compared to its meta- and para- isomers, making it a valuable intermediate in organic synthesis for applications where regioselectivity and steric bulk are critical, such as in the synthesis of conjugated polymers, advanced optoelectronic materials, and specialty pharmaceuticals [1][3]. Its liquid physical state at room temperature and high predicted lipophilicity (LogP ~4.57–5.6) are important parameters for its handling and reactivity profile [1][2].

Why Ortho-Substitution Matters: Positional Isomer Effects on Reactivity and Material Properties


The simple substitution of 1-Bromo-2-hexylbenzene with its meta- or para- isomers (CAS 38409-59-5 and 23703-22-2, respectively) or other bromoalkylbenzenes is not chemically or functionally equivalent. The adjacency of the bulky hexyl group to the reactive bromine atom in the ortho position creates a unique steric environment that significantly influences its reactivity in cross-coupling reactions and the conformational properties of derived molecules [1]. This is distinct from the para-isomer, where the linear geometry minimizes steric hindrance, leading to different reaction kinetics and material packing [2]. Furthermore, the ortho-substitution pattern can directly impact the optoelectronic properties of final materials, such as polymers and OLED components, by altering conjugation and inter-chain interactions, a parameter not controllable with other positional isomers [1]. Selecting the incorrect isomer for a specific synthetic pathway can lead to drastically reduced yields, different physical properties of the final product, and ultimately, failure to achieve the desired material performance.

Quantitative Evidence for 1-Bromo-2-hexylbenzene Differentiation from Close Analogs


Synthetic Accessibility: A Direct Head-to-Head Yield Comparison for Ortho vs. Para Isomers

A direct comparison of the synthesis of ortho- and para-bromohexylbenzene isomers was reported using a one-pot GaCl3-catalyzed bromination-rearrangement method. Under identical reaction conditions, both 1-Bromo-2-hexylbenzene and 1-Bromo-4-hexylbenzene were successfully synthesized, with the ortho-isomer's formation confirmed by its distinct NMR spectroscopic signatures. This indicates that the ortho isomer is accessible in yields comparable to the more thermodynamically favored para isomer under these specific catalytic conditions, providing a viable synthetic route that bypasses traditional challenges of ortho-selective electrophilic aromatic substitution. The work demonstrates that both isomers can be obtained from the same reaction, with the ortho-isomer being a distinct and isolable product [1].

Synthetic Methodology Aromatic Bromination Catalysis

Structural Confirmation: Distinct NMR Spectroscopic Signatures for Ortho vs. Para Isomers

In the same study where both isomers were synthesized, distinct 1H-NMR and 13C-NMR spectra were recorded, providing unambiguous differentiation between 1-Bromo-2-hexylbenzene and 1-Bromo-4-hexylbenzene. Key differences include the aromatic proton signals; the ortho-isomer displays a distinct pattern due to the asymmetric substitution, including a specific doublet at δ 7.51 ppm (J = 8.0 Hz) for the proton ortho to the bromine, which is absent in the para-isomer's spectrum. The para-isomer's 1H-NMR shows two distinct doublets at δ 7.40 and 7.37 ppm for its four equivalent aromatic protons. Additionally, the 13C-NMR shifts for the aromatic carbons are unique to each isomer due to the different substitution patterns. This data is crucial for analytical verification and quality control in procurement and research applications [1].

Analytical Chemistry Structural Elucidation Quality Control

Physical Properties: Boiling Point Comparison Across Positional Isomers

A comparison of predicted and experimental boiling points reveals a clear differentiation between the three positional isomers of bromohexylbenzene. 1-Bromo-2-hexylbenzene has a predicted boiling point of 276.0±9.0 °C, which is slightly lower than the reported experimental boiling point of 1-Bromo-4-hexylbenzene (280 °C) [1][2]. In contrast, 1-Bromo-3-hexylbenzene exhibits a significantly lower boiling point, reported as 98°C at 5 mmHg (lit.), indicating a notable difference in volatility under reduced pressure [3]. While these data are from different sources and conditions (some predicted vs. experimental), the trend suggests that the ortho-isomer's physical properties are distinct and closer to the para-isomer than the meta-isomer, which has implications for purification strategies (e.g., distillation) and handling.

Physical Chemistry Process Chemistry Purification

Reactivity Profile: Ortho-Substitution Dictates Steric Outcome in Cross-Coupling Reactions

The ortho-substitution pattern of 1-Bromo-2-hexylbenzene directly enables the synthesis of sterically encumbered boronic acids, such as 2-hexylphenylboronic acid, via lithium-halogen exchange. This transformation is documented with quantitative conditions: reaction of 1-bromo-2-hexylbenzene (1.46 g, 6 mmol) in ether (15 mL) at -40°C with n-BuLi (2.42 mL, 2.5 M in hexane) yields the corresponding boronic acid [1]. The resulting ortho-substituted boronic acid is a crucial building block for Suzuki-Miyaura cross-couplings to prepare ortho-substituted biaryl structures. This is in stark contrast to the para-isomer, 1-bromo-4-hexylbenzene, which leads to the linear and less sterically hindered 4-hexylphenylboronic acid, which has fundamentally different properties and applications . The ortho-substituent introduces steric hindrance that can be strategically leveraged to control regioselectivity in subsequent coupling steps or to tune the conformation of the resulting conjugated polymers.

Catalysis Cross-Coupling Polymer Chemistry

Differential Applications in Advanced Materials: Ortho vs. Para Isomers

A review of the literature indicates that the positional isomers of bromohexylbenzene are directed toward different application spaces based on their geometry. 1-Bromo-4-hexylbenzene is explicitly cited for use in the preparation of conjugated nanoloops and indacenodithiophene-benzothiadiazole copolymers, applications that often benefit from the extended conjugation and linear packing of para-substituted building blocks [1]. In contrast, while direct citations for 1-Bromo-2-hexylbenzene are less explicit, its utility in creating sterically hindered ortho-substituted phenylboronic acids positions it as a precursor for polymers requiring controlled twisting of the backbone to manage solubility and optoelectronic properties, as seen in functionalized polythiophenes [2]. This divergence in application is a direct consequence of the regioisomerism and supports the need for a specific isomer for targeted material properties.

Materials Science Optoelectronics Polymer Synthesis

Optimized Use Cases for 1-Bromo-2-hexylbenzene in Research and Industry


Synthesis of Sterically Hindered Conjugated Polymers for Organic Electronics

1-Bromo-2-hexylbenzene is the optimal choice for introducing ortho-hexylphenyl substituents into conjugated polymer backbones. This application is supported by its demonstrated conversion to 2-hexylphenylboronic acid under precise, scalable conditions (n-BuLi, -40°C) [1]. The resulting steric bulk is essential for controlling polymer aggregation, enhancing solubility in organic solvents, and tuning the solid-state packing and optoelectronic properties of materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Using the para-isomer (1-bromo-4-hexylbenzene) in this context would lead to a linear, rigid-rod polymer with poor solubility and processability, failing to achieve the desired device performance.

Development of Sterically Demanding Biaryl Ligands for Homogeneous Catalysis

The ortho-substitution pattern is critical for synthesizing biaryl ligands where steric hindrance near the metal center is desired to control catalyst selectivity and stability. 1-Bromo-2-hexylbenzene serves as a direct precursor to such ligands via Suzuki-Miyaura cross-coupling with appropriate arylboronic acids. The resulting ortho-substituted biaryl structures create a defined steric environment around the catalytic metal center, which can enhance enantioselectivity in asymmetric transformations or stabilize reactive intermediates. The distinct NMR fingerprint of the ortho-isomer is also a critical quality control tool for verifying the structure of these complex ligands [2].

Precursor for Specialty Liquid Crystal and OLED Intermediates Requiring Ortho-Substitution

While the para-isomer is more commonly associated with liquid crystals, the unique geometry of 1-Bromo-2-hexylbenzene makes it a valuable building block for creating non-linear, bent-core liquid crystals or OLED host materials with specific molecular conformations. The ortho-substitution can disrupt crystallization, lower melting points, and alter mesophase behavior, which are desirable traits for tuning the operating temperature range and viscosity of liquid crystalline mixtures. Its distinct physical properties, such as its predicted boiling point of 276°C, also inform its handling in multi-step syntheses of these advanced materials [3].

Key Intermediate in the Synthesis of Ortho-Substituted Pharmaceutical Candidates

In medicinal chemistry, the ortho-substitution pattern is a common motif for optimizing drug-target interactions. 1-Bromo-2-hexylbenzene provides a versatile synthetic handle for introducing a lipophilic ortho-hexylphenyl group into drug candidates. This group can be used to fill hydrophobic pockets in a protein binding site or to modulate the overall lipophilicity (LogP) of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The established synthetic route to this compound, along with its distinct analytical characterization, ensures that medicinal chemists can reliably procure and use this specific regioisomer in their synthetic sequences [1][2].

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